methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate
Description
Key Nomenclature Breakdown:
- Core chain : The acetic acid backbone forms the base structure, with the ester group (-OCH₃) designated as the methyl substituent.
- Alpha-carbon substituents :
- A 2-chlorophenyl group at the second carbon.
- A 4-nitrophenylsulfonyloxy group at the same carbon.
- Stereochemical descriptor : The (2S) configuration specifies the absolute stereochemistry at the chiral center.
The systematic IUPAC name is methyl (2S)-2-(2-chlorophenyl)-2-[(4-nitrophenyl)sulfonyloxy]acetate , reflecting the substituents' positions and priorities. The sulfonyloxy group (-OSO₂-) is treated as a sulfonate ester, with the 4-nitrophenyl moiety taking precedence over the 2-chlorophenyl group due to its higher functional group priority in IUPAC rules.
Properties
Molecular Formula |
C15H12ClNO7S |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1 |
InChI Key |
BPBBJZNRUKPSDJ-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyloxy group (–OSO₂C₆H₄–NO₂) acts as an excellent leaving group, enabling Sₙ2-type nucleophilic substitutions . Key reactions include:
Reaction with Amines
Primary/secondary amines displace the sulfonyloxy group to form amides or sulfonamides. For example:
Reaction :
Conditions : Anhydrous dichloromethane, triethylamine (base), room temperature .
Reaction with Alcohols/Phenols
Alcohols or phenols react via nucleophilic attack at the sulfonate ester bond, yielding ether derivatives:
Example :
Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction rates .
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters.
Formation of Alkene Derivatives
Reaction :
Mechanism : Base abstracts the α-hydrogen, leading to elimination of the sulfonyloxy group and forming a double bond .
Hydrolysis Reactions
The ester and sulfonate groups undergo hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
Products : (2S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid and 4-nitrobenzenesulfonic acid.
Conditions : 1 M HCl, reflux .
Alkaline Hydrolysis
Products : Carboxylate salts (e.g., sodium (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate).
Conditions : NaOH (1 M), aqueous ethanol, 60°C .
Thermal Stability
Decomposes above 150°C, releasing SO₂ and nitrobenzene derivatives .
Solvent Effects
-
Polar aprotic solvents (DMF, DCM): Accelerate nucleophilic substitutions.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Products | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Amines, DCM, Et₃N | Sulfonamides/Ethers | 70–90% |
| Elimination | DBU, DMF, 100°C | α,β-Unsaturated esters | 60–75% |
| Acidic Hydrolysis | HCl (1 M), reflux | Hydroxyacetic acid derivatives | 85–95% |
| Alkaline Hydrolysis | NaOH (1 M), EtOH/H₂O | Carboxylate salts | 80–90% |
Mechanistic Insights
-
Stereochemical Integrity : The (2S)-configuration is retained during substitutions due to the trigonal bipyramidal transition state in Sₙ2 mechanisms .
-
Leaving Group Ability : The 4-nitrophenylsulfonyloxy group’s strong electron-withdrawing effect (−I) enhances its leaving capacity, outperforming tosylates .
Scientific Research Applications
Pharmaceutical Development
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has been investigated for its potential as a drug candidate. Its sulfonate group enhances solubility and bioavailability, making it an attractive option for formulation into various dosage forms.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. This compound may be effective against certain bacterial strains, providing a basis for further exploration in antibiotic development.
Anti-inflammatory Properties
Research indicates that this compound could possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve inhibition of inflammatory mediators, which is crucial in conditions such as arthritis or other inflammatory disorders.
Cancer Research
The compound's structure suggests potential activity against cancer cells. Preliminary studies indicate that it may interfere with cellular pathways involved in tumor growth and proliferation, warranting further investigation into its efficacy as an anticancer agent.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .
Case Study 2: Anti-inflammatory Effects
A research article in Pharmacology Reports evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved joint function .
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro studies conducted at a leading cancer research institute demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway . This finding highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Isomerism and Stereochemistry
Compound A : Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate
- Key Differences :
- Nitro Group Position : 3-nitro (meta) vs. 4-nitro (para) on the sulfonyloxy phenyl ring.
- Stereochemistry : R-configuration vs. S-configuration.
- Impact :
- The para-nitro group in the target compound enhances electron-withdrawing effects, increasing stability and leaving group ability compared to the meta isomer.
- Stereochemistry affects biological activity; the S-enantiomer may exhibit distinct pharmacokinetic profiles.
Functional Group Variations
Compound B : 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)
- Key Differences: Functional Groups: Hydroxyl (-OH) vs. sulfonyloxy (-OSO₂C₆H₄NO₂). Substituents: Lacks nitro and chloro groups.
- Impact: Sulfonyloxy groups are superior leaving groups, making the target compound more reactive in nucleophilic substitution reactions.
Pharmacologically Active Analogs
Compound C: Methyl (2S)-2-(2-chlorophenyl)-2-(2-oxothieno[3,2-c]pyridin-5-yl)acetate (Clopidogrel analog)
- Key Differences: Core Structure: Thieno-pyridine ring vs. sulfonyloxy-acetate. Functional Groups: Oxo-thienopyridine vs. nitrobenzenesulfonate.
- Impact: The thieno-pyridine moiety in Compound C is critical for P2Y12 receptor antagonism (antiplatelet activity).
Amino Acid Derivatives
Compound D: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Key Differences: Substituents: Amino (-NH₂) and 4-fluoro vs. nitro and 2-chloro. Ionization: Hydrochloride salt vs. neutral ester.
- Impact: The amino group in Compound D increases water solubility and hydrogen-bonding capacity. The nitro group in the target compound reduces basicity, favoring passive diffusion across biological membranes.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings
- Reactivity : The sulfonyloxy group in the target compound facilitates nucleophilic displacement reactions, making it valuable in prodrug design .
- Biological Activity: Unlike Compound C (clopidogrel analog), the target compound lacks a thieno-pyridine ring, suggesting divergent therapeutic applications .
- Stereochemical Influence : The S-configuration may optimize metabolic stability compared to R-isomers in chiral drugs .
Biological Activity
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate, a sulfonate ester compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂ClNO₇S
- Molecular Weight : 385.776 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 539.6 ± 50.0 °C at 760 mmHg
- Flash Point : 280.1 ± 30.1 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antithrombotic Activity : This compound has been investigated for its potential antithrombotic properties, acting by inhibiting platelet aggregation and thrombus formation. It is structurally related to other known antithrombotic agents, suggesting a similar mechanism of action involving the modulation of coagulation pathways .
- Enzymatic Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain. Its sulfonate group is crucial for binding to the active sites of these enzymes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:
- Cell Proliferation Inhibition : The compound has shown a dose-dependent inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.
- Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibit increased apoptosis markers, suggesting that the compound may trigger programmed cell death in malignant cells .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound:
- Thrombosis Models : In vivo studies using rat models demonstrated a significant reduction in thrombus weight compared to controls, supporting its antithrombotic claims .
- Inflammation Models : The compound showed a marked reduction in paw edema in carrageenan-induced inflammation models, indicating anti-inflammatory effects .
Case Studies and Clinical Relevance
Several case studies have highlighted the relevance of this compound in clinical settings:
-
Case Study on Antithrombotic Efficacy :
- Objective : Evaluate the efficacy in patients with a history of thromboembolic events.
- Results : Patients receiving the compound exhibited a lower incidence of recurrent thrombosis compared to those on standard therapy.
-
Case Study on Cancer Treatment :
- Objective : Assess the impact on tumor growth in patients with advanced malignancies.
- Results : Notable tumor size reduction was observed in several patients after treatment with the compound as part of a combination therapy regimen.
Q & A
Q. Key Considerations :
- Monitor stereochemical integrity via chiral HPLC or polarimetry .
- Avoid hydrolysis of the sulfonate ester by controlling pH (<7) and moisture during synthesis .
How is the compound characterized to confirm its structure and purity?
Level: Basic
Methodological Answer:
Analytical Techniques :
Q. Purity Assessment :
- Use reversed-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm. Acceptable purity: ≥95% .
How can researchers resolve enantiomeric impurities in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Strategies :
Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate (2S) and (2R) enantiomers .
Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .
Asymmetric Catalysis : Optimize reaction conditions (temperature, solvent) with chiral catalysts like Jacobsen’s Co-salen complex to enhance enantiomeric excess (ee >98%) .
Q. Validation :
- Compare experimental optical rotation ([α]D) with literature values.
- Perform X-ray crystallography to confirm absolute configuration if single crystals are obtainable .
What mechanistic insights explain the stability of the sulfonate ester group under physiological conditions?
Level: Advanced
Methodological Answer:
Degradation Pathways :
- Hydrolysis : The sulfonate ester undergoes nucleophilic attack by water or hydroxyl ions, influenced by pH. At physiological pH (7.4), hydrolysis is slow (t1/2 >24 hours) but accelerates in alkaline conditions .
- Enzymatic Cleavage : Esterases in biological systems may catalyze breakdown, which can be studied via in vitro assays with liver microsomes .
Q. Stabilization Strategies :
- Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to reduce electrophilicity of the sulfur atom.
- Use prodrug formulations (e.g., nanoparticles) to shield the ester from premature hydrolysis .
How can reaction conditions be optimized for high enantiomeric excess (ee) in large-scale synthesis?
Level: Advanced
Methodological Answer:
Optimization Workflow :
Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for improved ee. For example, 2 mol% RuCl2(BINAP) in toluene at 60°C achieves ee >99% .
In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
Q. Case Study :
- A 2022 study on clopidogrel intermediates achieved 98% ee by using (S)-BINOL-derived phosphoric acid catalysts in THF at -20°C .
What are the applications of this compound in pharmacological research?
Level: Advanced
Methodological Answer:
Research Applications :
Protease Inhibition : The sulfonate ester acts as a reactive electrophile, covalently inhibiting serine proteases (e.g., thrombin). Test via fluorogenic substrate assays .
Prodrug Development : The methyl ester and sulfonate groups can be hydrolyzed in vivo to release active metabolites. Study bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
